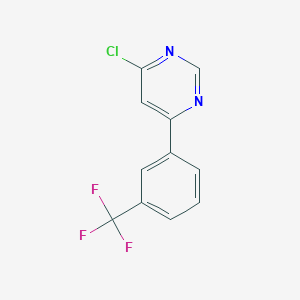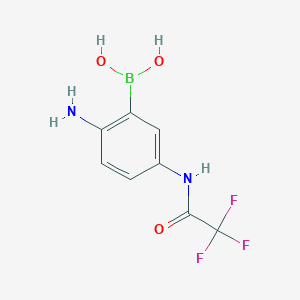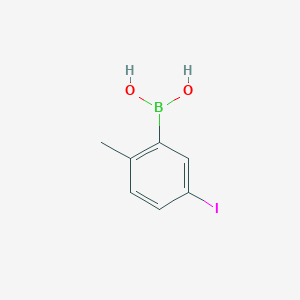![molecular formula C13H10F3N3O2S B13406618 N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide CAS No. 872604-36-9](/img/structure/B13406618.png)
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a carbazole ring, which is further linked to a sulfuric diamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Ring: The carbazole ring can be synthesized through a cyclization reaction involving aniline derivatives and suitable reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Sulfuric Diamide Group: The final step involves the reaction of the carbazole derivative with sulfuric diamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the carbazole ring, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide involves its interaction with molecular targets and pathways. The trifluoromethyl group and carbazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide
- N-[7-(Trifluoromethyl)-9H-carbazol-4-yl]sulfuric diamide
Uniqueness
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
872604-36-9 |
|---|---|
Molekularformel |
C13H10F3N3O2S |
Molekulargewicht |
329.30 g/mol |
IUPAC-Name |
2-(sulfamoylamino)-7-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-3-9-10-4-2-8(19-22(17,20)21)6-12(10)18-11(9)5-7/h1-6,18-19H,(H2,17,20,21) |
InChI-Schlüssel |
KVJWKYRHUWHRTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



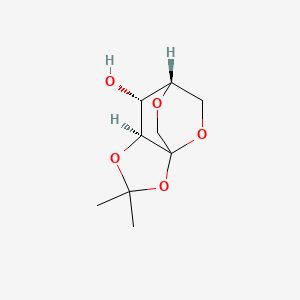
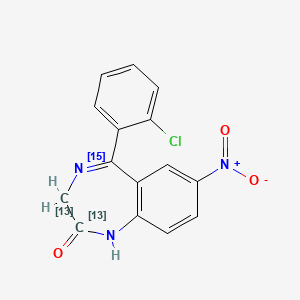
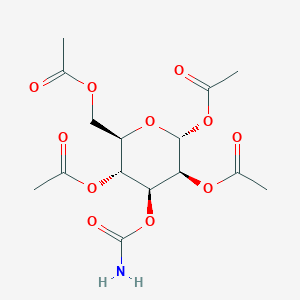
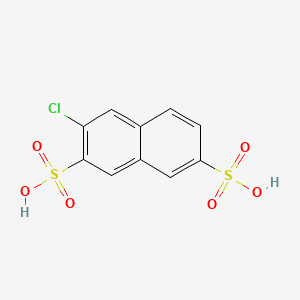

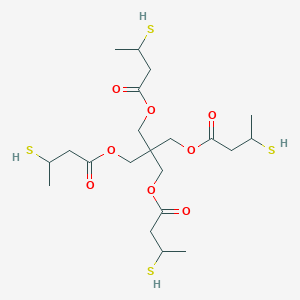
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)

